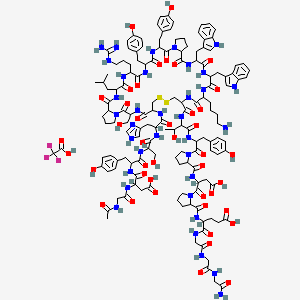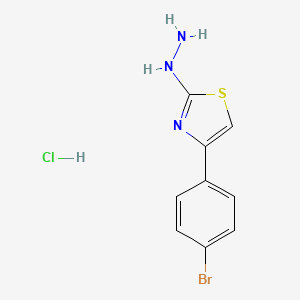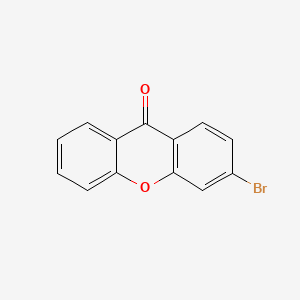![molecular formula C34H38N8O9 B3029096 (2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 52434-75-0](/img/structure/B3029096.png)
(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
描述
The compound (2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic molecule with multiple functional groups, including hydroxyl, imidazole, indole, and phenyl groups
作用机制
Target of Action
LHRH (1-5) (free acid), a pentapeptide metabolite of Luteinizing hormone-releasing hormone-I (LHRH-I), primarily targets the pituitary gland . LHRH-I, from which LHRH (1-5) is derived, is known to be the primary regulator of reproduction through its initiation of pituitary gonadotropin release .
Mode of Action
LHRH (1-5) interacts with its targets by stimulating LHRH-I gene expression . This interaction results in the regulation of LHRH-I synthesis and secretion . It’s one of the first examples of an extracellularly-processed peptide product being biologically active .
Biochemical Pathways
The primary biochemical pathway affected by LHRH (1-5) is the regulation of gonadotropin secretion . This regulation is mediated by the release of LHRH-I into the hypophyseal portal vessels and its subsequent delivery to the target . LHRH (1-5) is converted into LHRH (1-3) and LHRH (4-5) fragments under the catalysis of Angiotensin-converting enzyme .
Pharmacokinetics
It is known that lhrh-i, the parent compound, is rapidly absorbed and eliminated from serum with a mean elimination half-life of 42 hours in males and 23 hours in females .
Result of Action
The primary result of LHRH (1-5)'s action is the regulation of LHRH-I synthesis, secretion, and reproductive behavior . This regulation represents another level of regulatory complexity through neuropeptide processing .
Action Environment
The action of LHRH (1-5) (free acid) is influenced by the neurovascular environment within the hypothalamus and pituitary gland . Once released from the neurovasculature, LHRH-I must diffuse to the basal lamina of the brain and traverse the extracellular matrix to reach the fenestrated capillaries for transport to the pituitary, where it exerts its final amplified action .
生化分析
Biochemical Properties
Luteinizing Hormone-Releasing Hormone (1-5) (free acid) is involved in several biochemical reactions. It is converted into Luteinizing Hormone-Releasing Hormone (1-3) and Luteinizing Hormone-Releasing Hormone (4-5) fragments under the catalysis of Angiotensin-converting enzyme . This enzyme-mediated cleavage highlights the role of Luteinizing Hormone-Releasing Hormone (1-5) (free acid) in the regulation of peptide hormones and its interaction with key enzymes in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Luteinizing Hormone-Releasing Hormone (1-5) (free acid) can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Luteinizing Hormone-Releasing Hormone (1-5) (free acid) can be stable under certain conditions, but its activity may decrease over time due to degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The process may include:
Peptide Bond Formation: The formation of peptide bonds between amino acids or amino acid derivatives.
Protection and Deprotection Steps: To protect functional groups during intermediate steps and then deprotect them to obtain the final product.
Coupling Reactions: Using reagents like carbodiimides (e.g., DCC) to facilitate the coupling of amino acids.
Purification: Techniques such as chromatography to purify the final product.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation and ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC or KMnO4 for oxidation reactions.
Reducing Agents: Like NaBH4 or LiAlH4 for reduction reactions.
Catalysts: Such as Pd/C for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it may be studied for its interactions with enzymes or receptors, given its multiple functional groups that can mimic natural substrates or inhibitors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, it might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
相似化合物的比较
Similar Compounds
- **(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- Bis(2-ethylhexyl) terephthalate
- 1D open-framework metal phosphate proton conductors
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in unique biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N8O9/c43-16-28(33(49)41-27(34(50)51)11-18-5-7-21(44)8-6-18)42-31(47)25(12-19-14-36-23-4-2-1-3-22(19)23)39-32(48)26(13-20-15-35-17-37-20)40-30(46)24-9-10-29(45)38-24/h1-8,14-15,17,24-28,36,43-44H,9-13,16H2,(H,35,37)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,50,51)/t24-,25-,26-,27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBDLEHCIKUJSA-XLIKFSOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N8O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52434-75-0 | |
| Record name | 52434-75-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)
![(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3029018.png)










